molecular formula C13H11FN2O3S B13358032 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-72-8

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13358032
CAS No.: 19188-72-8
M. Wt: 294.30 g/mol
InChI Key: OOCYRKMVGANPPX-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical probe designed for research use only, primarily in chemical biology and proteomics. Its structure incorporates a sulfonyl fluoride group, a key reactive handle known for its ability to covalently modify nucleophilic amino acid residues like serine, threonine, and tyrosine in protein active sites. This mechanism allows researchers to use this compound for activity-based protein profiling (ABPP), a technique that helps identify and characterize active enzymes within complex proteomes. The molecule also features an aromatic amine, which provides a versatile site for further chemical modification, such as conjugation to fluorophores or solid supports (e.g., beads), enabling the enrichment, detection, and identification of protein targets. The primary research value of this compound lies in its application for mapping enzyme function, studying catalytic mechanisms, and investigating potential off-targets of therapeutic agents. It serves as a valuable tool for uncovering novel biology and validating targets in drug discovery. This product is strictly for research and manufacturing purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

19188-72-8

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,15H2,(H,16,17)

InChI Key

OOCYRKMVGANPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various sulfonamides and sulfonic acids.

    Oxidation: Major products are sulfonic acids.

    Reduction: Major products are sulfonamides.

Mechanism of Action

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride exerts its effects primarily by inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, leading to irreversible inhibition. This interaction prevents the protease from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity . The compound targets various proteases, including trypsin, chymotrypsin, and thrombin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

The table below compares key structural attributes and properties of 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride with analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Reactivity Profile
This compound C₁₃H₁₀FN₃O₃S 4-Aminobenzoylamino, sulfonyl fluoride -SO₂F, -NH-C₆H₄-CONH₂ Targets serine proteases, NADPH oxidase (inferred)
4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF) C₈H₁₀FNO₂S 2-Aminoethyl -SO₂F, -CH₂CH₂NH₂ Irreversible serine protease inhibitor; inhibits NADPH oxidase
(4-Aminophenyl)methanesulfonyl fluoride C₇H₈FNO₂S 4-Aminophenylmethyl -SO₂F, -CH₂-C₆H₄-NH₂ Probable protease inhibitor (structural similarity to PMSF)
4-Methoxy-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride C₁₆H₁₆FNO₅S Methoxy, carbamoyl -SO₂F, -OCH₃, -CONH-C₆H₄-OCH₃ Fragment screening probe (lower reactivity)
4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride C₁₄H₁₅FN₂O₄S₂ Ethylsulfamoyl, 4-aminophenyl -SO₂F, -SO₂NH-CH₂CH₂-C₆H₄-NH₂ Dual sulfonyl groups enhance crosslinking potential

Key Observations :

  • Reactivity : The sulfonyl fluoride group (-SO₂F) is a common reactive moiety across all compounds, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) .
  • Substituent Effects: AEBSF’s aminoethyl group (-CH₂CH₂NH₂) enhances solubility and interaction with charged residues in proteases . Methoxy and carbamoyl groups (e.g., compound 16 in ) reduce electrophilicity, lowering reactivity but improving stability for fragment screening.
Enzyme Inhibition
  • AEBSF : Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin) and NADPH oxidase inhibitor via interference with p47phox/p67phox-cytochrome b559 interactions .
  • The benzoyl group may confer selectivity toward enzymes with hydrophobic active sites .
  • pABSF (4-(Amidino)-benzenesulfonyl fluoride): Moderately inhibits NADPH oxidase, emphasizing the importance of sulfonyl fluoride positioning relative to aromatic rings .
Anticancer and Anti-inflammatory Potential
  • AEBSF demonstrates antitumor effects by inhibiting angiogenesis and cancer cell adhesion .
  • The target compound’s benzoyl group could enhance DNA intercalation or kinase inhibition, though experimental validation is needed .

Biological Activity

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 264.31 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Aminobenzoyl Group : The initial step involves the acylation of 4-aminobenzoic acid with appropriate acyl chlorides to form the corresponding amide.
  • Sulfonylation : The amide is then treated with benzenesulfonyl fluoride to introduce the sulfonyl group.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus : Demonstrated significant inhibition with growth inhibition zones ranging from 8 mm to 15 mm depending on concentration.
  • Enterococcus faecium : Showed susceptibility with a growth inhibition zone of up to 17 mm.

The mechanism behind this antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis pathways, which are essential for nucleic acid synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound is believed to exert its effects through:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that these compounds can induce programmed cell death in various cancer cell lines.

The biological activity of this compound is largely due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for bacterial enzymes involved in folate synthesis. By mimicking PABA, this compound competitively inhibits dihydropteroate synthase, leading to reduced folate production and subsequent bacterial growth inhibition.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was included among several tested compounds. The results indicated:

CompoundGrowth Inhibition Zone (mm)
This compound15
Control (No Treatment)0
Standard Antibiotic (e.g., Penicillin)20

This table highlights the competitive efficacy of the compound compared to standard treatments.

Evaluation of Anticancer Activity

A separate investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, including breast and colon cancer cells. The findings suggested that:

  • IC50 Values : The IC50 values for cancer cell lines ranged from 10 µM to 25 µM, indicating moderate potency.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, and what factors critically affect reaction yields?

  • Answer : The primary synthesis involves reacting 4-aminobenzenesulfonyl chloride with a carbamoylating agent (e.g., 4-aminobenzoyl chloride) under basic conditions (e.g., pyridine or triethylamine). Key factors include:

  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions .
  • Solvent choice : Polar aprotic solvents like DMF enhance solubility .
  • Stoichiometric ratios : A 1:1.2 molar ratio of sulfonyl chloride to carbamoyl agent optimizes yield (~75%) .
    Alternative routes involve multi-step sequences with urea linkages, requiring protection/deprotection strategies and coupling agents like HATU, though yields drop below 40% without optimization .

Q. Which analytical techniques provide definitive structural confirmation of this compound?

  • Answer :

  • X-ray crystallography : Resolves sulfonyl fluoride geometry (S–F bond length: 1.58 Å) and dihedral angles between aromatic rings .
  • ¹⁹F NMR : Distinct signal at δ -42 ppm confirms sulfonyl fluoride presence .
  • FT-IR : SO₂–F stretching vibration at 1420 cm⁻¹ .
  • High-resolution mass spectrometry : Observed m/z 333.0421 matches theoretical m/z 333.0428 (C₁₃H₁₂FN₂O₃S) .

Advanced Research Questions

Q. What mechanistic evidence supports the covalent inhibition of serine proteases by this compound, and how can target engagement be quantitatively assessed?

  • Answer : The sulfonyl fluoride group forms covalent bonds with catalytic serine residues via nucleophilic attack. Evidence includes:

  • Crystallography : 2.1 Å resolution structures show covalent adducts with trypsin’s active site .
  • Kinetic studies : Time-dependent inhibition (k₂ = 1.8 × 10³ M⁻¹min⁻¹) reversible by hydroxylamine .
    • Quantitative methods :
  • Fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) measure residual enzyme activity .
  • Intact protein mass spectrometry : Detects +136 Da adducts on target enzymes .

Q. How should researchers address discrepancies in IC₅₀ values between cell-free enzymatic assays and cellular models?

  • Answer : Discrepancies arise from:

  • Membrane permeability : Measure logP via HPLC; correlate with cellular uptake .
  • Hydrolysis in cellular milieu : Track stability using ¹⁹F NMR (hydrolysis half-life: 8 hours in PBS) .
  • Off-target effects : Perform kinome-wide profiling at 1 μM .
    • Normalization : Use cell-permeable controls (e.g., AEBSF hydrochloride) and fluorogenic probes .

Q. What optimization strategies improve yields in nucleophilic substitution reactions with secondary amines?

  • Answer :

  • Base selection : DBU in DMF increases yields from 55% to 82% compared to Et₃N .
  • Temperature gradient : Start at -20°C (prevents hydrolysis), then warm to 40°C .
  • Water scavengers : 4Å molecular sieves reduce hydrolysis to <3% .
  • Stoichiometry : 1.5 equivalents of amine suppress dimerization .

Q. How can molecular docking simulations guide the design of analogs with improved selectivity for kinase targets?

  • Answer :

Conformer generation : Use OMEGA (RMSD cutoff: 0.5 Å) .

Docking : Glide XP mode to assess sulfonyl fluoride interactions with catalytic lysine and benzamide π-stacking .

Validation : MM-GBSA scoring (ΔG < -40 kcal/mol indicates strong binding) .

Synthesis : Prioritize analogs predicted to have >100-fold selectivity over VEGFR2 .

Q. What precautions are essential for handling this compound given its hydrolytic sensitivity?

  • Answer :

  • Storage : Under argon at -20°C with desiccant (shelf life: 6 months) .
  • Stock solutions : Prepare in anhydrous DMSO (<10 mM; t₁/₂ >1 week) .
  • Disposal : Quench with 10 mM Tris-HCl (pH 8.5) .
  • Monitoring : TLC (Rf 0.3 for intact compound vs. 0.1 for sulfonic acid byproduct) .

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